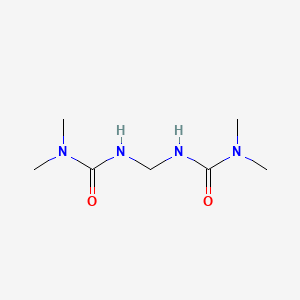
Methylenebis(N,N-dimethylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenebis(N,N-dimethylurea) is an organic compound with the molecular formula C7H16N4O2. It is a derivative of urea and is characterized by the presence of two N,N-dimethylurea groups connected by a methylene bridge. This compound is known for its stability and versatility in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
Methylenebis(N,N-dimethylurea) can be synthesized through the reaction of N,N-dimethylurea with formaldehyde under acidic or basic conditions. The reaction typically involves the condensation of two molecules of N,N-dimethylurea with one molecule of formaldehyde, resulting in the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of Methylenebis(N,N-dimethylurea) often involves the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include metal salts such as copper(II) chloride or zinc chloride. The reaction is carried out in a solvent such as water or methanol, and the product is purified through crystallization or distillation .
化学反応の分析
Types of Reactions
Methylenebis(N,N-dimethylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various urea and amine derivatives, which can be further utilized in different chemical processes and applications .
科学的研究の応用
Methylenebis(N,N-dimethylurea) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: Methylenebis(N,N-dimethylurea) is investigated for its potential use in drug development and as a pharmaceutical intermediate.
作用機序
The mechanism of action of Methylenebis(N,N-dimethylurea) involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and nucleic acids, affecting their structure and function .
類似化合物との比較
Similar Compounds
N,N’-Methylenebisacrylamide: Similar in structure but contains acrylamide groups instead of dimethylurea.
N,N’-Methylenebis(2-chloroacetamide): Contains chloroacetamide groups instead of dimethylurea.
N,N’-Methylenebis(2-hydroxyacetamide): Contains hydroxyacetamide groups instead of dimethylurea.
Uniqueness
Methylenebis(N,N-dimethylurea) is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
86290-98-4 |
|---|---|
分子式 |
C7H16N4O2 |
分子量 |
188.23 g/mol |
IUPAC名 |
3-[(dimethylcarbamoylamino)methyl]-1,1-dimethylurea |
InChI |
InChI=1S/C7H16N4O2/c1-10(2)6(12)8-5-9-7(13)11(3)4/h5H2,1-4H3,(H,8,12)(H,9,13) |
InChIキー |
VWZXLQBVPNQWPX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NCNC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


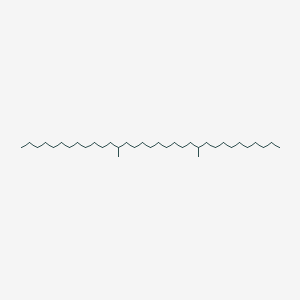
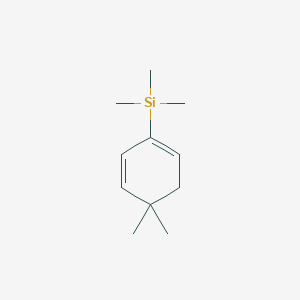
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
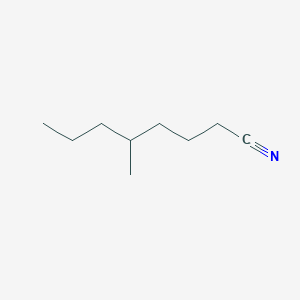
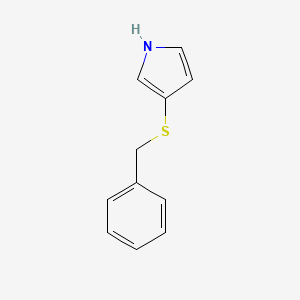
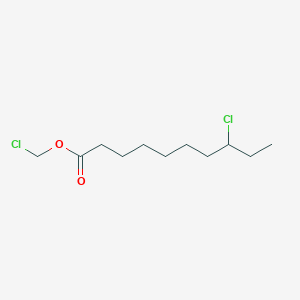
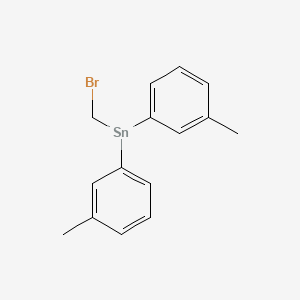
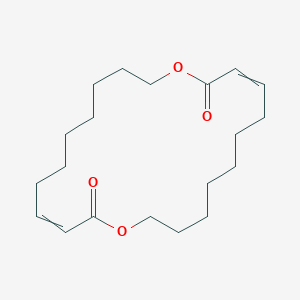
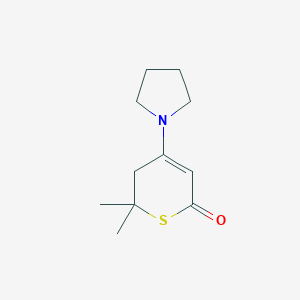


![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
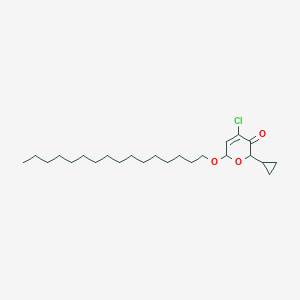
![(2S)-2-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14425274.png)
